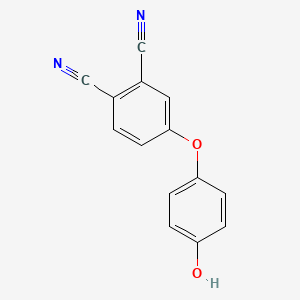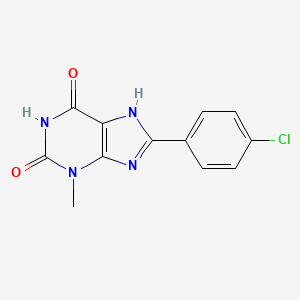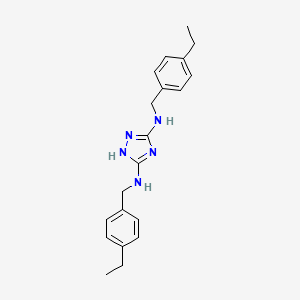
4-(4-hydroxyphenoxy)phthalonitrile
説明
“4-(4-hydroxyphenoxy)phthalonitrile” is a chemical compound with the molecular formula C14H8N2O2 . It is a derivative of phthalonitrile .
Synthesis Analysis
The synthesis of hydroxy-containing phthalonitrile systems, such as “this compound”, has been carried out by the simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile in a dipolar aprotic solvent, in a one-pot reaction . The hydroxy-containing phthalonitrile system (HPBD) was prepared by mixing 4-hydroxyphenoxy phthalonitrile (HPPH) and 1,3-bis (3,4-dicyanophenoxy)benzene (BDB), followed by heating .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C14H8N2O2 . The average mass is 236.225 Da and the monoisotopic mass is 236.058578 Da .Chemical Reactions Analysis
The in situ reaction of a hydroxy group with a phthalonitrile system was carried out by the simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile in a dipolar aprotic solvent . The hydroxy-containing phthalonitrile system (HPBD) was prepared by mixing 4-hydroxyphenoxy phthalonitrile (HPPH) and 1,3-bis(3,4-dicyanophenoxy)benzene (BDB), followed by heating .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 462.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, and enthalpy of vaporization of 75.2±3.0 kJ/mol .科学的研究の応用
Preparation and Properties
- Self-Promoted Hydroxy-Containing Phthalonitrile Resins : 4-(4-hydroxyphenoxy)phthalonitrile (HPPH) is used in preparing hydroxy-containing phthalonitrile systems (HPBD), exhibiting significant processing advantages such as a large processing window and low complex viscosity at moderatetemperatures. The HPBD polymers demonstrate outstanding thermal stability, high modulus, and a high glass transition temperature, making them suitable for high-performance applications (Wang et al., 2015).
Thermo-Polymerization Characteristics
- Auto-Accelerated Thermo-Polymerization : Research shows that compounds like 4-(4-hydroxyphenoxy) phthalonitrile exhibit characteristics of auto-accelerated thermo-polymerization, which is crucial for the creation of void-free materials without the need for additional catalysts. This feature is important in the synthesis of high-performance materials and in understanding the relationship between molecular structure and reactivity in polymerization processes (Yang Gang, 2008).
Synthesis and Applications in Metallophthalocyanines
- Metallo and Metal-Free Phthalocyanines : The synthesis of metallophthalocyanines using this compound derivatives demonstrates their potential in creating materials with unique properties like antioxidant and antibacterial activities. These novel compounds are characterized by various spectroscopic data and are significant in the field of synthetic metals (Ağırtaş et al., 2014).
Catalytic and Photocatalytic Applications
- Photocatalytic Activity in Phthalocyanines : Phthalocyanines derived from this compound show significant photocatalytic activities. They have been studied for their role in oxidation reactions, which is critical in environmental applications and the development of new catalysts (Kamiloğlu et al., 2019).
High-Performance Polymer Synthesis
- High-Performance Bisphthalonitrile Resins : The synthesis of bisphthalonitrile resins using this compound is pivotal in creating polymers with exceptionalthermal stability and mechanical properties. These polymers are important in various high-tech fields such as aerospace and machinery due to their high modulus and glass transition temperature (Sheng et al., 2014).
Photodynamic Therapy in Cancer Treatment
- Hydroxyphthalocyanines in Cancer Therapy : Benzyl-substituted phthalonitriles, including derivatives of this compound, have been synthesized and evaluated for their efficacy as sensitizers in the photodynamic therapy (PDT) of cancer. These compounds demonstrate potential in inducing tumor necrosis and regression, highlighting their importance in medicinal chemistry (Hu et al., 1998).
Improvement in Processability and Thermal Stability
- Resin with Improved Processability : The combination of amino- and hydroxyl-containing phthalonitrile monomers, including 4-(4-hydroxyphenoxy)-phthalonitrile, leads to a resin with improved processability and excellent thermal stability. This synergistic effect between similar monomers optimizes cure reaction kinetics and promotes cross-linking, beneficial in producing high-quality resins (Sheng et al., 2017).
特性
IUPAC Name |
4-(4-hydroxyphenoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUAXOBQGRUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3499659.png)
![2-[(3-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B3499662.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3499664.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B3499687.png)

![2,3-dichloro-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3499705.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499711.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3499718.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3499724.png)



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3499750.png)
